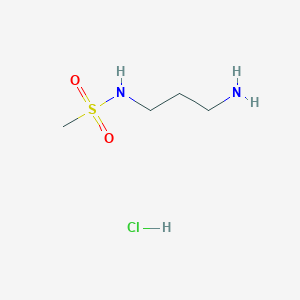

N-(3-aminopropyl)methanesulfonamide hydrochloride

Description

BenchChem offers high-quality N-(3-aminopropyl)methanesulfonamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-aminopropyl)methanesulfonamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(3-aminopropyl)methanesulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2O2S.ClH/c1-9(7,8)6-4-2-3-5;/h6H,2-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWLBOKPCFUTWAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCCCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H13ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-(3-aminopropyl)methanesulfonamide hydrochloride CAS number and molecular weight

[1]

Executive Summary

N-(3-aminopropyl)methanesulfonamide hydrochloride is a bifunctional aliphatic linker widely utilized in drug discovery to introduce a methanesulfonamide motif—a stable, polar pharmacophore capable of hydrogen bonding—onto a core scaffold.[1] Its primary utility lies in its structure: a flexible propyl chain terminating in a primary amine (for conjugation) and a sulfonamide (for receptor interaction).

This compound has gained significant traction in the development of Menin-MLL interaction inhibitors for acute leukemias and as a spacer in Proteolysis Targeting Chimeras (PROTACs) , where the sulfonamide moiety often mimics the solvent-exposed tail of specific ligands.

Chemical Identity & Physicochemical Properties[2][3][4][5]

The compound exists primarily as the hydrochloride salt to ensure stability and solubility. The free base is prone to oxidation and is hygroscopic.

Table 1: Chemical Specifications

| Property | Specification |

| Chemical Name | N-(3-aminopropyl)methanesulfonamide hydrochloride |

| CAS Number (HCl Salt) | 851308-24-2 |

| CAS Number (Free Base) | 88334-76-3 |

| Molecular Formula | C₄H₁₂N₂O₂S[1][2][3][4][5] · HCl |

| Molecular Weight | 188.68 g/mol (Salt) / 152.22 g/mol (Base) |

| SMILES | CS(=O)(=O)NCCCN.Cl |

| Appearance | White to off-white crystalline solid |

| Solubility | Highly soluble in Water, DMSO, Methanol |

| Hygroscopicity | Hygroscopic; store under inert atmosphere |

Structural Analysis

The molecule features a primary amine (

-

Primary Amine: Highly nucleophilic (in free base form), serving as the attachment point to carboxylic acids or halides on the drug scaffold.

-

Sulfonamide: Acts as a bioisostere for carboxylic acids or phenols, providing H-bond donor/acceptor sites without the metabolic liability of an ester.

Synthetic Routes & Manufacturing[5][7][10]

Direct reaction of 1,3-diaminopropane with methanesulfonyl chloride (MsCl) often yields a mixture of mono- and bis-sulfonamides. To ensure high purity and yield, a protection-deprotection strategy is the industry standard.

Optimized Synthetic Pathway

-

Mono-protection: 1,3-Diaminopropane is reacted with Di-tert-butyl dicarbonate (

) under controlled conditions (excess diamine) to favor the mono-Boc intermediate. -

Sulfonylation: The free amine of the mono-Boc intermediate reacts with Methanesulfonyl chloride (MsCl) in the presence of a base (TEA or DIPEA).

-

Deprotection: The Boc group is removed using anhydrous HCl in dioxane or ether to precipitate the final hydrochloride salt.

Synthesis Workflow Diagram

Figure 1: Step-wise synthesis ensuring mono-functionalization of the diamine precursor.

Applications in Drug Discovery[3][4][11][12]

Menin-MLL Interaction Inhibitors

The interaction between Menin and the Mixed Lineage Leukemia (MLL) fusion protein is a critical driver in specific acute leukemias.[6] Small molecule inhibitors often require a polar "tail" to extend into the solvent-exposed region of the Menin binding pocket.

-

Mechanism: The propyl chain positions the sulfonamide group to form water-mediated hydrogen bonds or direct interactions with surface residues (e.g., Arg/Lys), improving potency and solubility.

-

Example: In the synthesis of Exo-aza spiro inhibitors, this amine is coupled to a carboxylic acid core using HATU/DIPEA to form the final bioactive molecule [1].

Fragment-Based Drug Design (FBDD)

The methanesulfonamide group is a classic "privileged structure" in medicinal chemistry.

-

Class III Antiarrhythmics: Analogs of Dofetilide and Sotalol utilize this motif to interact with the hERG potassium channel.

-

Linker Chemistry: The propyl linker provides optimal flexibility (entropic cost is low relative to longer chains) while preventing steric clash between the sulfonamide and the core scaffold.

Experimental Protocol: Amide Coupling

Objective: Conjugation of N-(3-aminopropyl)methanesulfonamide HCl to a carboxylic acid scaffold (R-COOH).

Materials:

-

Carboxylic Acid Scaffold (1.0 eq)

-

N-(3-aminopropyl)methanesulfonamide HCl (1.2 eq)[1]

-

HATU (1.5 eq) or EDC/HOBt

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

DMF (Anhydrous)

Procedure:

-

Activation: Dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMF under nitrogen. Add HATU (1.5 eq) and DIPEA (1.0 eq). Stir for 15 minutes at room temperature to form the active ester.

-

Coupling: Add N-(3-aminopropyl)methanesulfonamide HCl (1.2 eq) followed by the remaining DIPEA (2.0 eq). The extra base is crucial to neutralize the HCl salt and liberate the nucleophilic amine.

-

Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor by LC-MS for the disappearance of the starting acid (

) and formation of the product. -

Work-up: Dilute with Ethyl Acetate, wash with 5% LiCl solution (to remove DMF), saturated

, and brine. Dry over -

Purification: Flash chromatography (DCM/MeOH gradient) is typically required due to the polarity of the sulfonamide tail.

Handling, Stability & Safety

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The HCl salt is hygroscopic; exposure to moisture can lead to clumping and hydrolysis risks over long periods.

-

Safety:

-

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).

-

PPE: Wear nitrile gloves and safety glasses. Avoid inhalation of dust.

-

Incompatibility: Strong oxidizing agents and strong bases (will deprotonate the sulfonamide, pKa ~10).

-

References

- Exo-aza spiro inhibitors of menin-MLL interaction.Google Patents. US Patent US11396517B1.

Sources

- 1. 88334-76-3|N-(3-Aminopropyl)methanesulfonamide|BLD Pharm [bldpharm.com]

- 2. N-(3-Aminophenyl)methanesulfamide | 37045-73-1 [chemicalbook.com]

- 3. CN101817753B - Preparation method of N-(3-aminopropyl)-1,3-propane diamine - Google Patents [patents.google.com]

- 4. scispace.com [scispace.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. US11396517B1 - Exo-aza spiro inhibitors of menin-MLL interaction - Google Patents [patents.google.com]

Methodological & Application

Application Note: Conversion of N-(3-aminopropyl)methanesulfonamide HCl to Free Base

The following Application Note and Protocol guide details the conversion of N-(3-aminopropyl)methanesulfonamide hydrochloride to its free base form.

Abstract & Scientific Rationale

The conversion of N-(3-aminopropyl)methanesulfonamide hydrochloride (CAS: 88334-76-3) to its free base form presents a specific challenge due to the molecule's amphoteric nature . Unlike simple aliphatic amines, this compound contains both a basic primary amine (

Standard aqueous basification protocols (using NaOH to pH > 12) often result in low yields because they deprotonate the sulfonamide nitrogen, forming a water-soluble anionic species (

This guide presents two optimized protocols designed to isolate the neutral free base (

-

Non-Aqueous Inorganic Scavenging (Method A): The preferred method for scale-up, utilizing a heterogeneous mixture to sequester HCl without exposing the product to aqueous solubility losses.

-

Solid-Phase Extraction via SCX (Method B): A high-purity "catch-and-release" method ideal for small-scale preparation and removal of non-basic impurities.

Chemical Properties & Species Analysis[1][2]

Understanding the ionization states is critical for selecting the correct protocol.

| Species Form | Structure | Dominant pH Range | Solubility |

| Cationic Salt | pH < 9 | Water Soluble | |

| Neutral Free Base | pH 10.5 – 11.5 | Organic Soluble (DCM, EtOAc) | |

| Anionic Salt | pH > 12 | Water Soluble |

Note: The narrow window of neutrality (pH 10.5–11.5) makes aqueous extraction difficult to control. Non-aqueous methods are therefore superior.

Protocol A: Non-Aqueous Inorganic Scavenging (Recommended)

Best for: Gram-scale preparation, avoiding aqueous workup losses. Principle: Use of an anhydrous carbonate base in a polar organic solvent to neutralize the ammonium salt. The resulting inorganic salts (KCl/NaCl) are insoluble and removed by filtration.

Materials

-

Substrate: N-(3-aminopropyl)methanesulfonamide HCl.

-

Solvent: Anhydrous Methanol (MeOH) or 10% Methanol in Dichloromethane (DCM).

-

Base: Potassium Carbonate (

), anhydrous, finely powdered. -

Equipment: Round-bottom flask, magnetic stir bar, fritted glass funnel (porosity M), rotary evaporator.

Step-by-Step Procedure

-

Dissolution: Suspend the HCl salt (1.0 equiv) in anhydrous Methanol (10 mL per gram of salt). If solubility is poor, add DCM until a clear solution or fine suspension is achieved.

-

Neutralization: Add anhydrous powdered

(2.0 equiv) to the stirring solution.-

Note: Evolution of

is minimal as the reaction is a solid-liquid exchange, but ensure the system is vented.

-

-

Reaction: Stir the heterogeneous mixture vigorously at Room Temperature (20–25°C) for 4 to 6 hours .

-

Checkpoint: The solution should remain cloudy due to the suspended base and forming KCl.

-

-

Filtration: Filter the mixture through a fritted glass funnel or a pad of Celite to remove excess

and the formed KCl byproduct.-

Wash: Rinse the filter cake with a small volume of dry MeOH/DCM to recover entrained product.

-

-

Concentration: Concentrate the filtrate under reduced pressure (Rotary Evaporator, bath temp < 40°C) to yield the free base as a viscous oil or low-melting solid.

-

Drying: Dry the residue under high vacuum (< 1 mbar) for 12 hours to remove trace solvent and ammonia traces.

Workflow Diagram (Method A)

Caption: Workflow for non-aqueous inorganic scavenging to isolate free base.

Protocol B: SCX Solid-Phase Extraction (High Purity)

Best for: Small scale (< 500 mg), removal of non-basic impurities, and ensuring complete HCl removal. Principle: Strong Cation Exchange (SCX) resin captures the amine. Neutral impurities are washed away. The amine is released using ammonia in methanol.[1]

Materials

-

Column: SCX (Strong Cation Exchange) cartridge (e.g., propylsulfonic acid functionalized silica).

-

Loading Solvent: Methanol (MeOH).

-

Washing Solvent: Methanol.[1]

-

Elution Solvent: 2.0 M Ammonia (

) in Methanol.

Step-by-Step Procedure

-

Conditioning: Pre-wet the SCX cartridge with 2 column volumes (CV) of Methanol.

-

Loading: Dissolve the N-(3-aminopropyl)methanesulfonamide HCl in minimal Methanol and load onto the cartridge.

-

Washing: Flush the column with 3–5 CV of Methanol.

-

Purpose: Removes non-basic impurities and residual HCl (as Cl- ions).

-

-

Elution: Elute the product using 2–4 CV of 2.0 M

in Methanol . -

Isolation: Collect the ammoniacal fraction and concentrate under reduced pressure.

-

Note: The excess ammonia is volatile and will be removed during evaporation.

-

Workflow Diagram (Method B)

Caption: SCX "Catch-and-Release" purification strategy.

Quality Control & Validation

To verify the successful conversion to free base, perform the following checks:

| Test | Expected Result (Free Base) | Expected Result (HCl Salt) |

| Silver Nitrate Test | No precipitate (Clear) | White precipitate ( |

| Chemical shifts of | Broad | |

| Solubility | Soluble in DCM, Chloroform. | Insoluble/Poorly soluble in pure DCM. |

Quantitative Data Summary (Typical)

| Parameter | Method A (Inorganic Scavenging) | Method B (SCX) |

| Yield | 90 – 98% | 85 – 95% |

| Purity | > 95% | > 98% |

| Chloride Content | < 0.5% | < 0.1% |

| Throughput | High (Gram to Kg) | Low (mg to Gram) |

References

-

BenchChem. (2025).[3][4][5] Synthesis of Methanesulfonamides from Amines using Methanesulfonyl Chloride (MsCl). Retrieved from

-

Alfa Chemistry. (2025). pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. Retrieved from

-

National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 97632: N-Methylmethanesulfonamide. Retrieved from

- Bordwell, F.G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456-463. (Standard reference for pKa of sulfonamides vs amines).

-

Sigma-Aldrich. (2025). Safety Data Sheet: N-(3-Aminopropyl)methanesulfonamide. Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 2. External base-free electrophilic diynylation of thiols with diynyl benziodoxolone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Application Notes & Protocols: A Step-by-Step Guide to the Synthesis of N-(3-aminopropyl)methanesulfonamide Derivatives

Introduction: The Significance of N-(3-aminopropyl)methanesulfonamide Scaffolds

The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to a wide array of therapeutic agents with biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1] The N-(3-aminopropyl)methanesulfonamide scaffold, in particular, offers a versatile platform for drug development. It incorporates a flexible three-carbon linker, a basic primary amine for salt formation and hydrogen bonding, and a stable methanesulfonamide moiety. These features allow for the exploration of structure-activity relationships (SAR) by modifying the primary amine, making this class of compounds highly valuable for creating libraries of potential drug candidates.

This guide provides a detailed, field-proven protocol for the synthesis of N-(3-aminopropyl)methanesulfonamide, addressing the key chemical challenge of selective mono-sulfonylation on a symmetric diamine. We will explore the causality behind experimental choices, ensuring a reproducible and high-yielding process.

The Synthetic Challenge: Achieving Chemoselectivity

The primary challenge in synthesizing N-(3-aminopropyl)methanesulfonamide lies in the starting material, 1,3-diaminopropane, which possesses two nucleophilic primary amine groups. A direct reaction with one equivalent of methanesulfonyl chloride (MsCl) would result in a statistical mixture of the desired mono-sulfonated product, the undesired di-sulfonated byproduct, and unreacted starting material, leading to significant purification difficulties and low yields.

To overcome this, a protecting group strategy is employed. By temporarily "blocking" one of the amine functionalities, we can direct the sulfonylation to the single remaining free amine, ensuring high selectivity. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the basic conditions required for sulfonylation and its clean, quantitative removal under acidic conditions.[2][3]

Overall Synthetic Workflow

The synthesis is logically structured into three main stages: selective protection of the diamine, sulfonylation of the free amine, and final deprotection to yield the target compound.

Caption: High-level workflow for the three-stage synthesis.

Mechanistic Insights: The Sulfonylation Reaction

The core reaction is the formation of the sulfonamide bond. This proceeds via a nucleophilic substitution mechanism. The nitrogen atom of the free amine acts as a nucleophile, attacking the highly electrophilic sulfur atom of methanesulfonyl chloride.[4][5] A non-nucleophilic base, such as triethylamine, is crucial to neutralize the hydrochloric acid (HCl) generated in situ, driving the reaction to completion.[6]

Caption: Mechanism of N-sulfonylation with methanesulfonyl chloride.

Detailed Experimental Protocols

Safety First: Methanesulfonyl chloride is highly toxic, corrosive, and acts as a lachrymator.[6][7] All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. The reaction is exothermic and must be cooled during the addition of MsCl.

Materials and Reagents

| Reagent | Role | M.W. | Typical Equivalents |

| 1,3-Diaminopropane | Starting Material | 74.12 g/mol | 1.0 |

| Di-tert-butyl dicarbonate (Boc₂O) | Protecting Group Source | 218.25 g/mol | 1.0 |

| Methanesulfonyl Chloride (MsCl) | Electrophile | 114.55 g/mol | 1.1 |

| Triethylamine (Et₃N) | Non-nucleophilic Base | 101.19 g/mol | 1.5 |

| Dichloromethane (DCM) | Anhydrous Solvent | - | - |

| Trifluoroacetic Acid (TFA) | Deprotection Reagent | 114.02 g/mol | Excess |

| Diethyl Ether (Et₂O) | Precipitation Solvent | - | - |

Step 1: Synthesis of N-Boc-1,3-diaminopropane (Intermediate)

-

Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 1,3-diaminopropane (1.0 eq., e.g., 7.41 g, 100 mmol) and dissolve in anhydrous dichloromethane (100 mL).

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Reagent Addition: Dissolve di-tert-butyl dicarbonate (1.0 eq., e.g., 21.83 g, 100 mmol) in anhydrous DCM (50 mL). Add this solution dropwise to the cooled, stirring diamine solution over 1 hour.

-

Expert Insight: Slow, dropwise addition is critical to minimize the formation of the di-protected byproduct. Adding the Boc₂O solution to the excess diamine ensures mono-protection is favored.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours.

-

Workup: Concentrate the reaction mixture under reduced pressure. The resulting residue contains the desired product, the di-Boc byproduct, and unreacted starting material. The crude product is purified by flash column chromatography on silica gel.

-

Purification: Elute the column with a gradient of 0-10% methanol in dichloromethane containing 1% triethylamine. The triethylamine prevents the primary amine from binding irreversibly to the acidic silica gel.

-

Analysis: Combine the pure fractions (identified by TLC) and concentrate under reduced pressure to yield N-Boc-1,3-diaminopropane as a colorless oil. (Expected Yield: 50-65%).

Step 2: Synthesis of N'-Boc-N-(3-aminopropyl)methanesulfonamide (Protected Product)

-

Setup: In an oven-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve the N-Boc-1,3-diaminopropane from Step 1 (1.0 eq., e.g., 8.71 g, 50 mmol) in anhydrous DCM (100 mL).

-

Base Addition: Add triethylamine (1.5 eq., e.g., 10.5 mL, 75 mmol) to the stirring solution.

-

Cooling: Cool the mixture to 0 °C in an ice bath.

-

Reagent Addition: Add methanesulfonyl chloride (1.1 eq., e.g., 4.25 mL, 55 mmol) dropwise via syringe.[4] It is crucial to maintain the internal temperature below 5 °C to control the exothermic reaction.

-

Reaction: Once the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.[5]

-

Workup & Extraction: Quench the reaction by slowly adding 50 mL of water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

-

Expert Insight: The acidic wash removes excess triethylamine, while the basic wash removes any unreacted MsCl and acidic impurities. The brine wash aids in phase separation.[8]

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product as a solid or viscous oil.

-

Purification: The crude product can often be purified by recrystallization from a solvent system like ethyl acetate/hexanes. If necessary, flash column chromatography can be used. (Expected Yield: 85-95%).

Step 3: Deprotection to Yield N-(3-aminopropyl)methanesulfonamide (Final Product)

-

Setup: Dissolve the purified N'-Boc-N-(3-aminopropyl)methanesulfonamide from Step 2 (1.0 eq., e.g., 12.6 g, 50 mmol) in dichloromethane (50 mL).

-

Reagent Addition: Cool the solution to 0 °C and slowly add trifluoroacetic acid (TFA) (10 eq., e.g., 38 mL, 500 mmol).

-

Reaction: Allow the solution to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by TLC.

-

Workup: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

Precipitation: Add cold diethyl ether to the residue to precipitate the product as its trifluoroacetate salt.

-

Isolation: Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum. To obtain the free base, the salt can be dissolved in water and neutralized with a base (e.g., NaOH), followed by extraction. (Expected Yield: >95%).

Data Presentation and Quality Control

The identity and purity of the final product and intermediates must be confirmed through rigorous analytical techniques.

Typical Yield and Purity Data

| Step | Product | Form | Expected Yield | Purity (by LC-MS) |

| 1 | N-Boc-1,3-diaminopropane | Colorless Oil | 50-65% | >97% |

| 2 | N'-Boc-N-(3-aminopropyl)methanesulfonamide | White Solid | 85-95% | >98% |

| 3 | N-(3-aminopropyl)methanesulfonamide | White Solid | >95% | >99% |

Analytical Characterization

-

Thin Layer Chromatography (TLC): An essential tool for monitoring reaction progress and identifying pure fractions during column chromatography. A typical mobile phase for sulfonamides is Chloroform:tert-butanol (80:20 v/v).[9] Spots can be visualized under UV light and/or by staining with a fluorescamine solution.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the intermediates and the final product.

-

Mass Spectrometry (MS): LC-MS is used to confirm the molecular weight of the synthesized compounds and to assess purity.[9]

Conclusion: A Self-Validating Protocol

This guide presents a robust and reproducible synthesis for N-(3-aminopropyl)methanesulfonamide derivatives. The protocol's trustworthiness is established through its logical, three-stage approach that directly addresses the core challenge of chemoselectivity. By incorporating in-process monitoring via TLC and concluding with rigorous analytical characterization, the system is self-validating, ensuring the production of high-purity material suitable for researchers, scientists, and drug development professionals. The principles outlined here can be readily adapted for the synthesis of a diverse library of derivatives by varying the diamine and sulfonyl chloride starting materials.

References

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

-

Barber, C. G., et al. (2023). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. MDPI. Retrieved from [Link]

- CN103204784A. (2013). Synthesis method for N-(3-aminopropyl) methacrylamide hydrochloride. Google Patents.

- US2777844A. (1957). Sulfonamide purification process. Google Patents.

-

Wikipedia. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method for N-(3-aminopropyl) methacrylamide hydrochloride.

-

Zhou, Y., et al. (2022). An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. ChemistrySelect. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. YouTube. Retrieved from [Link]

-

Vaganova, E., et al. (2023). New 3-Aminopropylsilatrane Derivatives: Synthesis, Structure, Properties, and Biological Activity. PMC. Retrieved from [Link]

-

ResearchGate. (2011). Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines. Retrieved from [Link]

-

Movassaghi, M., et al. (2023). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. PMC. Retrieved from [Link]

-

FSIS USDA. (2009). Determination and Confirmation of Sulfonamides. Retrieved from [Link]

-

Study.com. (n.d.). Methanesulfonyl Chloride | Properties, Structure & Mesylation. Retrieved from [Link]

- Google Patents. (n.d.). Peptide synthesis with sulfonyl protecting groups.

-

Organic Syntheses Procedure. (n.d.). aldehydes from acid chlorides by reduction of ester-mesylates with. Retrieved from [Link]

-

Organic Chemistry Portal. (2011). A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. Retrieved from [Link]

Sources

- 1. An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN103204784A - Synthesis method for N-(3-aminopropyl) methacrylamide hydrochloride - Google Patents [patents.google.com]

- 3. CN103204784B - Synthesis method for N-(3-aminopropyl) methacrylamide hydrochloride - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 7. Methanesulfonyl Chloride | Properties, Structure & Mesylation | Study.com [study.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. benchchem.com [benchchem.com]

Application Note & Protocols: Catalytic C-N Coupling of N-(3-aminopropyl)methanesulfonamide with Aryl Halides

Abstract & Introduction

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals where arylamine moieties are prevalent.[1] This guide provides a detailed technical overview and robust protocols for the coupling of N-(3-aminopropyl)methanesulfonamide with a range of aryl halides. While a less-common nucleophile, its structure, featuring a primary alkylamine tethered to a sulfonamide group, presents unique considerations for catalyst selection and reaction optimization.

This document focuses primarily on the palladium-catalyzed Buchwald-Hartwig amination, a highly versatile and widely adopted method for C-N cross-coupling.[2][3] We will explore the mechanistic underpinnings of this reaction, provide a validated, general protocol adaptable to various substrates, and discuss critical parameters for achieving high-yield, selective mono-arylation. Comparisons with classical methods like the Ullmann condensation are included to provide a comprehensive perspective on available catalytic strategies.

Choosing the Right Catalytic System: A Comparative Overview

The two dominant catalytic methodologies for this transformation are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.

| Feature | Ullmann Condensation | Buchwald-Hartwig Amination |

| Catalyst | Copper (Cu(0) or Cu(I) salts)[4] | Palladium (Pd(0) or Pd(II) precursors)[2] |

| Typical Conditions | High temperatures (>150-210°C), polar aprotic solvents (DMF, NMP)[4] | Mild to moderate temperatures (RT to 110°C), various solvents (Toluene, Dioxane, THF)[1][5] |

| Substrate Scope | Traditionally requires activated (electron-poor) aryl halides[4] | Extremely broad; couples electron-rich, electron-poor, and sterically hindered aryl halides (Cl, Br, I, OTf)[6][7] |

| Ligand Requirement | Often requires ligands like phenanthroline or amino acids, but ligand-free systems exist[8][9] | Critically dependent on bulky, electron-rich phosphine ligands (e.g., biarylphosphines)[10][11] |

| Base | Often strong bases (e.g., K₂CO₃, t-BuOK)[9] | Wide range of bases, from strong alkoxides (NaOt-Bu) to weaker carbonates (Cs₂CO₃, K₃PO₄)[5][12] |

| Functional Group Tolerance | Moderate; harsh conditions can be limiting. | Excellent; mild conditions preserve sensitive functional groups.[7] |

| Recommendation | Niche applications or when palladium is undesirable. | Method of Choice for versatility, efficiency, and mild conditions. |

For coupling N-(3-aminopropyl)methanesulfonamide, the Buchwald-Hartwig amination is the superior and recommended approach . Its mild reaction conditions are crucial for preventing potential side reactions involving the sulfonamide moiety and for ensuring broad functional group tolerance on the aryl halide partner.

The Buchwald-Hartwig Amination: Mechanism & Key Components

The efficacy of the Buchwald-Hartwig reaction hinges on a synergistic interplay between the palladium center, a specialized phosphine ligand, and a base. The generally accepted catalytic cycle is a model of efficiency.[12][13]

The Catalytic Cycle

The reaction proceeds through a sequence of well-defined steps:

-

Precatalyst Activation: A Pd(II) precatalyst is reduced in situ to the active Pd(0) species, or a Pd(0) source is used directly.

-

Oxidative Addition: The active L-Pd(0) complex undergoes oxidative addition into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate. This is often the rate-determining step, with reactivity order generally being Ar-I > Ar-Br > Ar-Cl.[12]

-

Amine Coordination & Deprotonation: The primary amine, N-(3-aminopropyl)methanesulfonamide, coordinates to the palladium center. The base then deprotonates the coordinated amine to form a palladium-amido complex.

-

Reductive Elimination: This final, crucial step forms the desired C-N bond, yielding the N-aryl product and regenerating the active L-Pd(0) catalyst.[5]

Caption: Fig. 1: Buchwald-Hartwig Catalytic Cycle

Causality Behind Component Selection

-

Palladium Source: Palladacycle precatalysts (like G3 or G4-type) are often preferred as they are air-stable and efficiently generate the active Pd(0) catalyst under the reaction conditions.[14] Using a direct Pd(0) source like Pd₂(dba)₃ is also highly effective.[1]

-

Ligand: This is arguably the most critical choice. For coupling primary alkylamines, bulky, electron-rich biaryl phosphine ligands are essential.[10] They accelerate the rate-limiting reductive elimination step and promote the desired mono-arylation.[6][14] Ligands like RuPhos or BrettPhos have shown exceptional scope and efficiency for coupling primary amines.[7]

-

Base: The base's role is to deprotonate the amine, facilitating the formation of the key palladium-amido complex.[15] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are highly effective.[5] For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, though this may require higher temperatures or longer reaction times.[12]

-

Solvent: Aprotic solvents with moderate polarity are standard. Toluene, dioxane, and THF are most common, as they effectively dissolve the reactants and catalytic species without interfering in the reaction.[5]

Validated Protocol: Buchwald-Hartwig Coupling

This protocol provides a robust starting point for coupling N-(3-aminopropyl)methanesulfonamide with various aryl halides. It is based on established systems known for their broad applicability with primary amines.[7]

Materials & Reagents

-

Aryl halide (Ar-X, where X = Cl, Br, I)

-

N-(3-aminopropyl)methanesulfonamide

-

Palladium Precatalyst: RuPhos Pd G3 (or Pd₂(dba)₃)

-

Ligand: RuPhos (if using Pd₂(dba)₃)

-

Base: Sodium tert-butoxide (NaOt-Bu)

-

Solvent: Anhydrous Toluene or Dioxane

-

Reaction vessel (e.g., Schlenk tube or microwave vial)

-

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Experimental Procedure

Note: This reaction is sensitive to air and moisture. All operations should be performed under an inert atmosphere using standard Schlenk line or glovebox techniques.

-

Vessel Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv).

-

Catalyst Loading: Add the RuPhos Pd G3 precatalyst (0.01-0.02 mmol, 1-2 mol%). If using Pd₂(dba)₃ (0.005-0.01 mmol, 0.5-1 mol%), also add the RuPhos ligand (0.012-0.024 mmol, 1.2-2.4 mol%).

-

Amine Addition: Add N-(3-aminopropyl)methanesulfonamide (1.2 mmol, 1.2 equiv).

-

Base Addition: Add sodium tert-butoxide (1.4 mmol, 1.4 equiv). Caution: Add the base carefully, as the reaction vessel is under an inert atmosphere.

-

Solvent Addition: Add anhydrous toluene or dioxane (5 mL).

-

Reaction Execution: Seal the vessel and place it in a pre-heated oil bath at 100 °C.

-

Monitoring: Stir the reaction vigorously. Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-24 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl product.

Parameter Optimization & Troubleshooting

The success of the coupling can be highly dependent on the nature of the aryl halide. The following table provides guidance for adapting the general protocol.

| Aryl Halide (Ar-X) | Recommended Adjustments & Rationale |

| Ar-I (Iodide) | Generally highly reactive. The standard protocol should work well. May proceed at lower temperatures (e.g., 80 °C). |

| Ar-Br (Bromide) | The "sweet spot" for Buchwald-Hartwig. The standard protocol is optimized for aryl bromides. |

| Ar-Cl (Chloride) | Less reactive due to strong C-Cl bond. May require higher catalyst loading (2-3 mol%), a more electron-rich ligand (e.g., BrettPhos), and/or higher temperatures (110-120 °C).[1][16] |

| Electron-Poor Ar-X | Oxidative addition is typically fast. The reaction may proceed quickly under standard conditions. |

| Electron-Rich Ar-X | Oxidative addition can be slower. May require slightly higher temperatures or longer reaction times. |

| Sterically Hindered Ar-X | Reductive elimination can be challenging. Ensure a bulky ligand like RuPhos or BrettPhos is used. Higher temperatures may be necessary. |

Troubleshooting Common Issues

| Issue | Probable Cause(s) | Suggested Solution(s) |

| Low Conversion | 1. Inactive catalyst (air/moisture exposure).2. Insufficient temperature/time.3. Aryl chloride used with standard conditions. | 1. Ensure rigorous inert atmosphere technique.2. Increase temperature by 10-20 °C and/or extend reaction time.3. Switch to conditions optimized for aryl chlorides (see table above). |

| Formation of Di-arylated Amine | Reaction concentration too high or amine is limiting. | Ensure amine is in slight excess (1.2-1.5 equiv). Run at a slightly lower concentration. |

| Formation of Hydrodehalogenation Byproduct (Ar-H) | Presence of water; β-hydride elimination pathway. | Use anhydrous solvents and reagents. Ensure the inert atmosphere is dry. |

| Formation of Phenol Byproduct (Ar-OH) | Reaction with residual hydroxide or water, especially with certain ligands/bases.[17] | Use a strong, non-hydroxide base like NaOt-Bu or LHMDS. Ensure anhydrous conditions. |

General Experimental Workflow

The overall process from setup to final product follows a standardized path in synthetic chemistry.

Caption: Fig. 2: General Experimental Workflow

Conclusion

The palladium-catalyzed Buchwald-Hartwig amination stands as the premier method for the synthesis of N-aryl derivatives of N-(3-aminopropyl)methanesulfonamide. By carefully selecting a bulky biarylphosphine ligand such as RuPhos, an appropriate palladium precatalyst, and a suitable base, researchers can achieve high yields for a wide variety of aryl halides. The provided protocol serves as a validated and adaptable starting point for this transformation. Understanding the mechanistic roles of each component empowers scientists to troubleshoot effectively and optimize conditions for even the most challenging substrates, thereby accelerating research and development in medicinal chemistry and materials science.

References

-

Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship.org. Available at: [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

-

Fors, B. P., & Buchwald, S. L. (2012). A bulky biaryl phosphine ligand allows for palladium-catalyzed amidation of five-membered heterocycles as electrophiles. Angewandte Chemie International Edition, 51(19), 4710-4713. Available at: [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Available at: [Link]

-

Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Available at: [Link]

-

Kim, T., & Park, Y. (2019). Mechanism of Palladium-Catalyzed C–N Coupling with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a Base. ACS Publications. Available at: [Link]

-

Fors, B. P., & Buchwald, S. L. (2012). A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles. SciSpace. Available at: [Link]

-

Bard, E. R., & Buchwald, S. L. (2010). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. PMC. Available at: [Link]

-

Volyniuk, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. Available at: [Link]

-

Surry, D. S., & Buchwald, S. L. (2011). Palladium‐Catalyzed Amination of Aryl Halides. ResearchGate. Available at: [Link]

-

Hartwig, J. F. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. AIR Unimi. Available at: [Link]

-

Torborg, C., & Beller, M. (2009). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. Available at: [Link]

-

Cera, G., et al. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. MDPI. Available at: [Link]

-

Organ, M. G., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Available at: [Link]

-

ResearchGate. (n.d.). Mechanism of the Buchwald-Hartwig palladium catalyzed CN cross-coupling reaction and several optimized ligands. Available at: [Link]

-

Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Chemistry Portal. Available at: [Link]

-

Operachem. (2025). Ullmann coupling-An overview. Available at: [Link]

-

Surry, D. S., & Buchwald, S. L. (2010). Biaryl phosphane ligands in palladium-catalyzed amination. PubMed. Available at: [Link]

-

Heravi, M. M., et al. (2018). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Available at: [Link]

-

Pokrovsky, A. G., et al. (2023). Synthesis of New Amidoethanesulfonamides of Betulonic Acid. PMC. Available at: [Link]

-

European Patent Office. (n.d.). A process for the preparation of N-sulfamyl-propionamidine derivatives. Available at: [Link]

-

ResearchGate. (2025). Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 3-aminopropyl(aminoalkoxy)trisiloxanes. Available at: [Link]

-

Cheung, C. W., & Buchwald, S. L. (2013). Mild and Highly Selective Palladium-Catalyzed Monoarylation of Ammonia Enabled by the Use of Bulky Biarylphosphine Ligands and Palladacycle Precatalysts. Organic Letters. Available at: [Link]

-

Capriati, V., et al. (2019). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Frontiers in Chemistry. Available at: [Link]

Sources

- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. uwindsor.ca [uwindsor.ca]

- 6. escholarship.org [escholarship.org]

- 7. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ullmann coupling-An overview - operachem [operachem.com]

- 9. Frontiers | Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands [frontiersin.org]

- 10. A bulky biaryl phosphine ligand allows for palladium-catalyzed amidation of five-membered heterocycles as electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biaryl phosphane ligands in palladium-catalyzed amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts [organic-chemistry.org]

- 17. air.unimi.it [air.unimi.it]

Application Note: Strategic Solvent Selection for Robust Sulfonamide Bond Formation

Introduction: The Central Role of the Sulfonamide Bond

The sulfonamide functional group is a cornerstone of modern medicinal chemistry and drug development. Its unique electronic and structural properties allow it to act as a versatile scaffold, influencing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. The classical and most reliable method for constructing this vital linkage is the reaction of a sulfonyl chloride with a primary or secondary amine.[1][2] While the stoichiometry appears straightforward, the success of the reaction—defined by yield, purity, and reaction time—is profoundly dictated by the choice of the reaction solvent.

This guide provides a detailed framework for selecting the optimal solvent for sulfonamide synthesis, using the reaction of p-toluenesulfonyl chloride (Ts-Cl) with a generic amine (R¹R²NH) as a model system. We will explore the causal relationships between solvent properties and reaction outcomes, present detailed experimental protocols, and offer a logical workflow for solvent selection.

The Reaction: A Nucleophilic Substitution at Sulfur

The formation of a sulfonamide bond is a nucleophilic substitution reaction where the lone pair of electrons on the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride. This process liberates a molecule of hydrochloric acid (HCl), which must be neutralized by a base to prevent protonation of the starting amine, which would render it non-nucleophilic.

General Reaction Scheme:

The solvent's role in this transformation is not passive; it is an active participant that influences the rate of reaction, the solubility of all components (reactants, base, and the HCl salt byproduct), and the stability of charged intermediates.[3]

The Impact of Solvent Properties on Sulfonamide Synthesis

A solvent's physical and chemical properties directly modulate the reaction environment. Understanding these characteristics is critical for rational solvent selection.

-

Polarity and Dielectric Constant: The sulfonylation reaction proceeds through a polar, charged transition state. Polar solvents can stabilize this transition state, thereby accelerating the reaction. Aprotic polar solvents are often ideal as they solvate the transition state without strongly hydrogen-bonding to the amine nucleophile, which would decrease its reactivity.[3]

-

Proticity (Protic vs. Aprotic):

-

Aprotic Solvents (e.g., Dichloromethane, Tetrahydrofuran, Acetonitrile) are generally preferred. They do not possess acidic protons (like O-H or N-H bonds) and therefore do not excessively solvate and deactivate the amine nucleophile through hydrogen bonding.[2][3]

-

Protic Solvents (e.g., water, ethanol) can be used, particularly under specific conditions like the Schotten-Baumann reaction.[4] However, they can slow down the reaction by forming a solvent cage around the nucleophilic amine.

-

-

Solubility: The chosen solvent must dissolve the sulfonyl chloride, the amine, and the base. Poor solubility of any reactant will lead to a heterogeneous mixture and significantly reduce the reaction rate and overall yield. The byproduct, the hydrochloride salt of the base (e.g., triethylammonium chloride), should ideally have some solubility to avoid coating the reactants, but in many cases, its precipitation can help drive the reaction to completion.

-

Inertness: The solvent must be chemically inert under the reaction conditions.[5] For example, alcoholic solvents are generally avoided in standard setups because they can compete with the amine to react with the sulfonyl chloride, forming undesired sulfonic ester byproducts.

Table 1: Properties of Common Solvents for Sulfonamide Synthesis

| Solvent | Formula | Type | Boiling Point (°C) | Dielectric Constant (ε) | Key Considerations |

| Dichloromethane (DCM) | CH₂Cl₂ | Aprotic Polar | 39.6 | 9.1 | Excellent solubility for many organics; volatile; standard choice.[5] |

| Acetonitrile (MeCN) | CH₃CN | Aprotic Polar | 81.6 | 37.5 | Good dissolving power; higher boiling point for heating if needed.[6][7] |

| Tetrahydrofuran (THF) | C₄H₈O | Aprotic Polar | 66 | 7.6 | Good general-purpose ether solvent; must be checked for peroxides.[8] |

| Toluene | C₇H₈ | Aprotic Nonpolar | 110.6 | 2.4 | Useful for higher temperature reactions; can be slow.[3] |

| Pyridine | C₅H₅N | Aprotic Polar / Basic | 115 | 12.4 | Can act as both solvent and base; often used for less reactive amines. |

| Water | H₂O | Protic Polar | 100 | 80.1 | Used in biphasic Schotten-Baumann conditions with an inorganic base.[9] |

| Diethyl Ether | (C₂H₅)₂O | Aprotic Nonpolar | 34.6 | 4.3 | Low boiling point; risk of peroxide formation.[8] |

(Data compiled from various sources including[8][10][11])

Logical Workflow for Solvent Selection

A systematic approach to choosing a solvent will yield the most robust and reproducible results. The following decision-making process can be used as a guide.

Caption: Decision workflow for solvent selection in sulfonamide synthesis.

Experimental Protocols

The following protocols detail the synthesis of N-benzyl-p-toluenesulfonamide using two distinct and effective solvent systems.

Protocol A: Standard Aprotic Polar Solvent (Dichloromethane)

This is the most common and versatile method, suitable for a wide range of amines.

Caption: Workflow for sulfonamide synthesis using DCM.

Step-by-Step Methodology:

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.0 eq) and dichloromethane (DCM, approx. 0.2 M concentration relative to the amine).

-

Base Addition: Add triethylamine (NEt₃, 1.2 eq) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

-

Sulfonyl Chloride Addition: Dissolve p-toluenesulfonyl chloride (Ts-Cl, 1.05 eq) in a minimal amount of DCM and add it dropwise to the cooled amine solution over 15-20 minutes.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours. Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC).[12]

-

Workup: Upon completion, dilute the mixture with additional DCM. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and triethylamine), saturated aqueous NaHCO₃ (to remove any remaining acid), and finally with brine.[12]

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or silica gel column chromatography.

Protocol B: Biphasic Schotten-Baumann Conditions

This method is particularly useful for water-soluble amines or when using an inexpensive inorganic base is desirable.

Step-by-Step Methodology:

-

Setup: In a flask, dissolve the amine (1.0 eq) in a mixture of water and a water-immiscible organic solvent like DCM or diethyl ether (1:1 ratio).

-

Base Addition: Add sodium hydroxide (NaOH, 2.0 eq), either as a solid or a concentrated aqueous solution.

-

Cooling & Addition: Cool the vigorously stirring biphasic mixture to 0 °C. Add the sulfonyl chloride (1.05 eq) portion-wise or as a solution in the organic solvent.

-

Reaction: Stir the mixture vigorously at room temperature for 1-3 hours. The reaction is often rapid.

-

Workup: Separate the organic layer. Wash it with water and then brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the sulfonamide product.

Causality: The Schotten-Baumann reaction works by keeping the sulfonyl chloride in the organic phase and the deprotonated, highly reactive amine at the interface.[4][13] The strong base (NaOH) in the aqueous phase continuously deprotonates the amine hydrochloride salt as it forms, regenerating the nucleophilic free amine.

Conclusion

The selection of a solvent for sulfonamide bond formation is a critical parameter that requires strategic consideration of reactant properties and reaction mechanism. While aprotic polar solvents like dichloromethane represent a reliable default choice for a wide range of substrates, alternative systems such as biphasic Schotten-Baumann conditions offer practical advantages in specific scenarios. By understanding the underlying principles of how solvents influence solubility, nucleophilicity, and transition state stability, researchers can optimize reaction conditions to achieve high yields of pure sulfonamide products efficiently and reproducibly.

References

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

-

Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved from [Link]

-

UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides. Retrieved from [Link]

-

ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. Retrieved from [Link]

-

Royal Society of Chemistry. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved from [Link]

-

Figshare. (2016). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. ACS Publications. Retrieved from [Link]

-

NEET Coaching. (2025). Organic Solvents: Types, Uses, & Properties Explained. Retrieved from [Link]

-

ResearchGate. (n.d.). Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine). Retrieved from [Link]

-

ChemTalk. (2025). A Deep Dive into Common Organic Solvents. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. (a). Schotten-Baumann reaction of chlorosulphonyl chloride.... Retrieved from [Link]

-

Organic Syntheses. (n.d.). p. 943. Retrieved from [Link]

-

ResearchGate. (n.d.). Physical properties of some common organic solvents. Retrieved from [Link]

-

National Institutes of Health. (2022). Modular Two-Step Route to Sulfondiimidamides. Retrieved from [Link]

-

Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

-

AkiNik Publications. (2020). Organic Solvent. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Retrieved from [Link]

-

Chemistry Steps. (2024). Organic Solvents in Chemistry and Laboratories. Retrieved from [Link]

Sources

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. A Deep Dive into Common Organic Solvents | ChemTalk [chemistrytalk.org]

- 4. acs.figshare.com [acs.figshare.com]

- 5. mychemistrybook.com [mychemistrybook.com]

- 6. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 7. p-Toluenesulfonamides [organic-chemistry.org]

- 8. Organic Solvents: Types, Uses, & Properties Explained [allen.in]

- 9. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. akinik.com [akinik.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for the Scale-Up Synthesis of N-(3-aminopropyl)methanesulfonamide hydrochloride

Abstract

This document provides a comprehensive guide to the synthesis of N-(3-aminopropyl)methanesulfonamide hydrochloride, a key intermediate in pharmaceutical development. Moving beyond a simple recitation of steps, this application note details the underlying chemical principles, offers a robust, validated laboratory-scale protocol, and critically, addresses the key challenges and strategic considerations for scaling the synthesis to pilot and manufacturing levels. We focus on ensuring process safety, reproducibility, and high purity of the final active pharmaceutical ingredient (API) intermediate. The protocols described herein are designed to be self-validating through in-process controls and rigorous analytical characterization.

Introduction and Strategic Overview

N-(3-aminopropyl)methanesulfonamide serves as a versatile building block in medicinal chemistry. The presence of a primary amine and a stable sulfonamide moiety allows for its incorporation into a wide array of larger molecules, modifying properties such as solubility and biological activity. The hydrochloride salt form is often preferred for its improved stability and handling characteristics.

The synthesis of sulfonamides is a cornerstone transformation in organic chemistry, most commonly achieved by the reaction of a sulfonyl chloride with a primary or secondary amine.[1][2][3] Our strategic approach to synthesizing the target compound involves a three-step sequence designed for efficiency, selectivity, and scalability:

-

Selective Protection: Mono-protection of a symmetric diamine precursor, 1,3-diaminopropane, to differentiate the two nucleophilic amino groups.

-

Sulfonylation: Reaction of the remaining free amine with methanesulfonyl chloride (MsCl) to form the desired sulfonamide bond.

-

Deprotection and Isolation: Removal of the protecting group under acidic conditions, which concurrently facilitates the crystallization of the final product as its hydrochloride salt.

This pathway was chosen for its use of readily available starting materials, high-yielding transformations, and a logical progression that minimizes side reactions and simplifies purification at each stage.

Overall Synthetic Workflow

The diagram below outlines the complete synthetic sequence from starting materials to the final hydrochloride salt.

Caption: High-level overview of the three-step synthetic route.

Detailed Laboratory-Scale Synthesis Protocols

The following protocols have been validated at the 10-50 gram scale. All operations should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Step 1: Synthesis of tert-butyl (3-aminopropyl)carbamate (N-Boc-1,3-diaminopropane)

Rationale: 1,3-diaminopropane is a symmetrical molecule. To achieve selective sulfonylation at only one nitrogen, the other must be temporarily blocked. The tert-butyloxycarbonyl (Boc) group is an ideal choice as it is stable to the basic conditions of the subsequent sulfonylation step but can be cleanly removed under acidic conditions.[4][5] The reaction is performed at a low temperature to control the exotherm and improve selectivity for mono-protection over di-protection.

Materials:

-

1,3-Diaminopropane

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Protocol:

-

Set up an oven-dried 1 L three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a 250 mL dropping funnel under a nitrogen atmosphere.

-

Charge the flask with 1,3-diaminopropane (37.0 g, 0.5 mol, 5.0 eq.) and 250 mL of anhydrous DCM.

-

Cool the stirred solution to 0 °C using an ice-water bath.

-

Dissolve di-tert-butyl dicarbonate (21.8 g, 0.1 mol, 1.0 eq.) in 100 mL of anhydrous DCM and add it to the dropping funnel.

-

Add the Boc₂O solution dropwise to the diamine solution over 2-3 hours, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12-16 hours.

-

Monitor the reaction for the disappearance of Boc₂O by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding 200 mL of deionized water.

-

Transfer the mixture to a 1 L separatory funnel. Separate the layers and extract the aqueous layer with DCM (3 x 100 mL).

-

Combine the organic layers and wash with saturated NaHCO₃ solution (2 x 150 mL) and then brine (1 x 150 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a colorless oil. The excess diamine can be recovered from the aqueous layers if desired.

Step 2: Synthesis of tert-butyl (3-(methylsulfonamido)propyl)carbamate

Rationale: This is the key bond-forming step. The free primary amine of the mono-protected diamine acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride.[3] A non-nucleophilic organic base, such as triethylamine (TEA), is required to scavenge the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the starting amine, which would render it unreactive, and drives the reaction to completion.

Materials:

-

tert-butyl (3-aminopropyl)carbamate

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Protocol:

-

To an oven-dried 1 L round-bottom flask under a nitrogen atmosphere, add tert-butyl (3-aminopropyl)carbamate (17.4 g, 0.1 mol, 1.0 eq.) and 300 mL of anhydrous DCM.

-

Add triethylamine (20.9 mL, 0.15 mol, 1.5 eq.) to the stirring solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add methanesulfonyl chloride (8.5 mL, 0.11 mol, 1.1 eq.) dropwise via a syringe, maintaining the internal temperature below 5 °C. A white precipitate (triethylamine hydrochloride) will form.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

-

Monitor the reaction for completion by TLC or LC-MS.

-

Quench the reaction with 200 mL of water. Separate the layers in a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product as a white to off-white solid.

-

Purify the crude product by recrystallization from ethyl acetate/hexanes to yield the pure N-Boc protected sulfonamide.

Step 3: Synthesis of N-(3-aminopropyl)methanesulfonamide hydrochloride

Rationale: The final step involves the removal of the Boc protecting group. This is achieved by acidolysis using a strong acid. Using a solution of hydrogen chloride gas in an organic solvent like ethyl acetate or 1,4-dioxane is highly effective.[4][5] This method not only cleaves the Boc group but also protonates the primary amine, allowing the desired product to precipitate directly from the reaction mixture as the hydrochloride salt, which simplifies isolation.

Materials:

-

tert-butyl (3-(methylsulfonamido)propyl)carbamate

-

4 M HCl in 1,4-Dioxane (or freshly prepared saturated HCl in ethyl acetate)

-

Diethyl ether

Protocol:

-

Dissolve the N-Boc protected sulfonamide (25.2 g, 0.1 mol) in 100 mL of ethyl acetate in a 500 mL flask.

-

To the stirring solution at room temperature, add 4 M HCl in 1,4-Dioxane (50 mL, 0.2 mol, 2.0 eq.) over 15 minutes. Gas evolution (isobutylene and CO₂) will be observed.

-

Stir the resulting slurry at room temperature for 3-5 hours.

-

Monitor the deprotection by TLC or LC-MS until all starting material is consumed.

-

Upon completion, add 200 mL of diethyl ether to the slurry to ensure complete precipitation.

-

Stir for an additional 30 minutes, then collect the white solid by vacuum filtration.

-

Wash the filter cake with cold diethyl ether (3 x 50 mL).

-

Dry the product in a vacuum oven at 40-50 °C to a constant weight to yield N-(3-aminopropyl)methanesulfonamide hydrochloride.

Process Development and Scale-Up Considerations

Transitioning a synthesis from the laboratory bench to a pilot plant or commercial manufacturing facility is a complex undertaking that requires careful planning and process optimization.[6][7][8] Direct translation of lab-scale procedures is rarely successful and can be hazardous.

Key Scale-Up Challenges and Mitigation Strategies

| Parameter | Laboratory Scale (Grams) | Pilot/Production Scale (Kilograms) | Rationale & Mitigation Strategy |

| Heat Transfer | Flask in an ice bath; natural convection. | Jacketed reactor with controlled heating/cooling fluid circulation. | The sulfonylation (Step 2) is highly exothermic. Surface area-to-volume ratio decreases dramatically on scale-up, making heat removal inefficient. A jacketed reactor is essential for precise temperature control to prevent runaway reactions and impurity formation. |

| Reagent Addition | Manual dropwise addition via syringe or dropping funnel. | Calibrated pumps for controlled, subsurface addition over an extended period. | Uncontrolled addition of MsCl on a large scale can create localized "hot spots," leading to side reactions and safety hazards. Metered addition allows the cooling system to keep pace with heat generation. |

| Mixing | Magnetic stirrer. | Baffled reactor with a precisely engineered overhead impeller (e.g., pitched-blade turbine). | Efficient mixing is critical for maintaining thermal and concentration homogeneity. Poor mixing can lead to low yields and inconsistent product quality. Impeller design and agitation speed must be optimized for the specific reaction mass. |

| Work-up/Isolation | Separatory funnel for extractions; vacuum filtration on a Büchner funnel. | Agitated vessels for liquid-liquid extraction and phase separation; centrifuges or filter-dryers. | Manual separations are not feasible at scale. Dedicated equipment is required for safe and efficient handling of large volumes of solvents and solids, minimizing operator exposure and solvent loss. |

| Safety | Fume hood. | Closed system processing in a controlled environment with dedicated process safety management (PSM). | Handling large quantities of corrosive and toxic materials like MsCl requires robust containment.[9][10][11] Engineering controls, automated shutdown systems, and rigorous operator training are paramount. |

| Solvent Choice | Dichloromethane (DCM). | Consider alternative solvents like 2-MeTHF, Toluene, or Acetonitrile. | While effective, DCM is a regulated and environmentally problematic solvent. Process development should evaluate greener, safer, and more easily recoverable solvents for large-scale use. |

Process Safety: Handling Methanesulfonyl Chloride (MsCl)

Methanesulfonyl chloride is a highly toxic, corrosive, and water-reactive substance that requires special handling precautions.[9][10][11][12]

-

Corrosivity: Causes severe skin burns and eye damage.[9][13] All transfers should be conducted in a closed system.

-

Toxicity: Fatal if inhaled and toxic if swallowed or in contact with skin.[9][10] Use in well-ventilated areas with appropriate respiratory protection.

-

Reactivity: Reacts with water, sometimes violently, to produce HCl and methanesulfonic acid. All equipment must be scrupulously dried before use.

-

Emergency Preparedness: An appropriate quenching agent (e.g., a dilute solution of a non-nucleophilic base) and spill kits should be readily available.

Logical Flow for Scale-Up Decision Making

The following diagram illustrates the critical evaluation points when scaling up the synthesis.

Caption: Key decision points in the process scale-up workflow.

Conclusion

The synthetic route and protocols detailed in this application note provide a reliable and scalable method for the production of N-(3-aminopropyl)methanesulfonamide hydrochloride. The three-step sequence, employing a Boc-protection strategy, offers high yields and excellent control over product purity. Successful scale-up hinges on a thorough understanding of process thermodynamics, engineering principles, and an unwavering commitment to safety, particularly in the handling of methanesulfonyl chloride. By carefully considering the factors outlined above, researchers and drug development professionals can confidently transition this synthesis from the laboratory to a manufacturing environment, ensuring a consistent and safe supply of this valuable pharmaceutical intermediate.

References

- European Patent Office. (n.d.). A process for the preparation of N-sulfamyl-propionamidine derivatives - EP 0356366 A1. Googleapis.com.

- Google Patents. (n.d.). CN103204784A - Synthesis method for N-(3-aminopropyl) methacrylamide hydrochloride.

- Google Patents. (n.d.). Synthesis method for N-(3-aminopropyl) methacrylamide hydrochloride.

- ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?.

- Who we serve. (2024, December 6). Recent Advances in the Synthesis of Sulfonamides Intermediates.

- Ascendia Pharma. (2022, December 7). How to Scale Up Pharmaceutical Manufacturing.

- FUJIFILM Wako Chemicals. (n.d.). SAFETY DATA SHEET - Methanesulfonyl Chloride.

- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.

- PMC. (2021, March 20). Continuous Manufacture and Scale-Up of Theophylline-Nicotinamide Cocrystals. National Institutes of Health.

- BenchChem. (2025). Application Notes and Protocols: Synthesis of Methanesulfonamides from Amines using Methanesulfonyl Chloride (MsCl).

- Pharmaspecialities. (2024, October 29). Process Development and Manufacturing in Pharmaceuticals: What You Need to Know.

- Loba Chemie. (2015, April 9). METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS.

- Recipharm. (n.d.). API SCALE-UP AND TRANSFER TO DRUG PRODUCT DEVELOPMENT: - A BEST PRACTICE GUIDE.

- AHH Chemical. (n.d.). Methanesulfonyl Chloride SDS Safety Data Sheet.

- Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET.

- NOAA. (n.d.). methanesulfonyl chloride - CAMEO Chemicals.

- Quadro Liquids. (2019, June 25). Pharmaceutical Process scale-up from a Lab mill to Production.

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN103204784A - Synthesis method for N-(3-aminopropyl) methacrylamide hydrochloride - Google Patents [patents.google.com]

- 5. CN103204784B - Synthesis method for N-(3-aminopropyl) methacrylamide hydrochloride - Google Patents [patents.google.com]

- 6. ascendiacdmo.com [ascendiacdmo.com]

- 7. scllifesciences.com [scllifesciences.com]

- 8. recipharm.com [recipharm.com]

- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 10. lobachemie.com [lobachemie.com]

- 11. ammol.org [ammol.org]

- 12. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. assets.thermofisher.com [assets.thermofisher.com]

Troubleshooting & Optimization

Troubleshooting solubility issues of N-(3-aminopropyl)methanesulfonamide in dichloromethane

Topic: Troubleshooting solubility issues of N-(3-aminopropyl)methanesulfonamide in Dichloromethane (DCM)

CAS Reference: 88334-76-3 (Verify against CAS 37045-73-1 which is the phenyl analog)

Chemical Formula:

Diagnostic Phase: The "Why" Behind the Precipitate

Before attempting to force solubility, we must diagnose the physical state of your reagent. In 90% of technical support cases regarding this compound, the issue stems from a mismatch between the chemical form (Salt vs. Free Base) and the solvent choice .

Critical Check: Is it the Hydrochloride Salt?

N-(3-aminopropyl)methanesulfonamide is frequently supplied as a Hydrochloride (HCl) salt to ensure stability and prevent oxidation of the primary amine.[2]

-

The Problem: The HCl salt is an ionic lattice.[2] Dichloromethane (DCM) is a moderately polar, aprotic solvent with a low dielectric constant (

).[1] It lacks the solvation power to break the ionic lattice energy of the ammonium chloride salt. -

The Symptom: The solid floats as a suspension or sinks as a gum, showing zero dissolution even with sonication.

Secondary Check: Aggregation of the Free Base

If you are certain you have the Free Base , poor solubility in DCM often arises from intermolecular Hydrogen Bonding.[2]

-

Mechanism: The molecule contains both a sulfonamide (H-bond donor/acceptor) and a primary amine (H-bond donor/acceptor).[1][2] In non-polar environments, these molecules self-associate into aggregates rather than interacting with the DCM.

Decision Tree & Troubleshooting Workflow

Use the following logic flow to determine your next experimental step.

Figure 1: Diagnostic logic flow for solubilization strategies.[1]

Technical Solutions & Protocols

FAQ 1: I have the HCl salt. How do I get it into DCM?

You cannot dissolve the salt directly.[2] You must convert it to the free base.[2]

Protocol A: Biphasic Free-Basing (Recommended for Stock Solutions)

Use this if you need a pure DCM solution of the amine for subsequent addition to a reaction.[2]

-

Dissolution: Dissolve the N-(3-aminopropyl)methanesulfonamide HCl salt in a minimum volume of 1M NaOH or Saturated NaHCO₃ (Water phase).[2]

-

Extraction: Add an equal volume of DCM .

-

Agitation: Shake vigorously. The high pH deprotonates the ammonium (

), making it neutral and lipophilic.[1] -

Separation: Collect the organic (DCM) layer.[2]

-

Repeat: Extract the aqueous layer 2x more with DCM to ensure quantitative recovery.

-

Drying: Dry the combined DCM layers over anhydrous

(Sodium Sulfate) to remove trace water.[2] -

Result: A clear DCM solution of the free base.

FAQ 2: I'm running a reaction (e.g., amide coupling). Do I need to extract first?

Not necessarily. If you are reacting the amine with an acid chloride or activated ester in DCM, you can use Protocol B .[2]

Protocol B: In-Situ Solubilization

-

Suspend the HCl salt in DCM (it will look cloudy).

-

Add 2.5 to 3.0 equivalents of a tertiary amine base (e.g., DIPEA or Triethylamine ).[1][2]

-

Observation: The solution should clear up significantly as the organic base scavenges the HCl, liberating the soluble free amine in situ.[2]

FAQ 3: It is the Free Base, but it's still not dissolving well.

This indicates strong intermolecular hydrogen bonding or trace moisture issues.[2]

Protocol C: Polarity Modification

DCM is sometimes too non-polar to break the sulfonamide-amine H-bond network.[2]

| Additive | Volume % | Effect | Recommended For |

| Methanol (MeOH) | 2-5% | Disrupts H-bonds; increases polarity.[1][2] | Chromatography, Transfers |

| DMF | 5-10% | High dielectric constant; breaks aggregates.[1][2] | Reactions, Stock Solutions |

| THF | 100% | Switch solvent completely. Ether oxygen accepts H-bonds.[2] | Alternative Reaction Solvent |

Data Reference: Solvent Compatibility

| Property | Dichloromethane (DCM) | Methanol (MeOH) | Tetrahydrofuran (THF) |

| Dielectric Constant ( | 8.9 | 33.0 | 7.5 |

| H-Bond Donor Ability | Weak | Strong | None |

| H-Bond Acceptor Ability | Weak | Strong | Moderate |

| Solubility of HCl Salt | Insoluble | Soluble | Insoluble |

| Solubility of Free Base | Good (if dry) | Excellent | Good |

References

-

ChemicalBook . N-(3-Aminophenyl)methanesulfamide Properties (Analogue Reference). Retrieved from .[2]

-

National Institutes of Health (NIH) .[2] PubChem Compound Summary for CID 2734954: N-(3-Aminopropyl)methacrylamide (Structural Analogue).[1][2] Retrieved from .[1][2]

-

Mao, L., et al. (2011).[1][2][3] A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. Synlett. Retrieved from .[2]

-